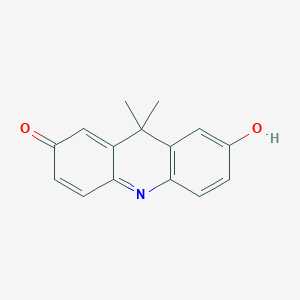

7-Hydroxy-9,9-dimethyl-9H-acridin-2-one

Description

Historical Trajectories in Acridone (B373769) Research

The journey of acridone research began with the isolation of its parent compound, acridine (B1665455), from coal tar in 1870 by Carl Gräbe and Heinrich Caro. researchgate.net Early investigations in the late 19th and early 20th centuries were primarily focused on the synthesis and characterization of acridine-based dyes due to their vibrant colors and strong fluorescence. A significant milestone was the proposal for the use of acridines as antimicrobial agents by Paul Ehrlich and his colleagues in 1912, which opened the door to their medicinal applications. nih.gov

The structural elucidation of acridone, the oxidized form of acridine, soon followed. One of the earliest documented proofs of the existence of the acridone compound was in 1914 by Karl Drechsler. mdpi.com A pivotal development in the synthesis of acridones was the application of the Ullmann condensation, a method that involves the reaction of an anthranilic acid with an aryl halide, which remains a fundamental approach to this day. rsc.org Over the decades, research expanded to explore the diverse chemical reactivity of the acridone core, leading to the development of a multitude of synthetic methodologies for its derivatization.

Foundational Role of the Acridone Scaffold in Contemporary Chemical and Biological Investigations

The acridone scaffold is widely recognized as a "privileged pharmacophore" in medicinal chemistry, a testament to its recurring presence in biologically active compounds. researchgate.netwikipedia.org Its planar, aromatic structure is a key determinant of its biological activity, enabling it to intercalate between the base pairs of DNA. nih.govnih.gov This interaction with DNA is a cornerstone of the anticancer properties exhibited by many acridone derivatives. nih.govpensoft.net

The versatility of the acridone nucleus allows for the introduction of various substituents at different positions, leading to a fine-tuning of its biological effects. This has resulted in the development of acridone derivatives with a broad spectrum of pharmacological activities, including:

Anticancer: As DNA intercalators and inhibitors of enzymes like topoisomerase. nih.govnih.gov

Antimicrobial: Exhibiting activity against a range of bacteria. nih.gov

Antiviral: Showing potential in combating various viruses. nih.gov

Antimalarial: Demonstrating efficacy against malaria parasites. nih.gov

Beyond its direct therapeutic applications, the inherent fluorescence of the acridone core has made it a valuable tool in the development of fluorescent probes for monitoring biological processes. wikipedia.org The ability to modify the scaffold allows for the design of sensors that can selectively detect ions and biomolecules. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

118290-06-5 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

7-hydroxy-9,9-dimethylacridin-2-one |

InChI |

InChI=1S/C15H13NO2/c1-15(2)11-7-9(17)3-5-13(11)16-14-6-4-10(18)8-12(14)15/h3-8,17H,1-2H3 |

InChI Key |

BKIKFYRTTUYTJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC(=O)C=CC2=NC3=C1C=C(C=C3)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 7 Hydroxy 9,9 Dimethyl 9h Acridin 2 One and Acridone Derivatives

Classical and Established Synthetic Protocols for Acridone (B373769) Ring Systems

The construction of the tricyclic acridone core has been a subject of chemical synthesis for over a century. Several foundational methods have been established, which are still widely used due to their reliability and accessibility of starting materials.

Ullmann Condensation-Mediated Routes

The Ullmann condensation, first reported by Fritz Ullmann and further developed by Irma Goldberg, is a cornerstone in the synthesis of diarylamines, which are key precursors to acridones. wikipedia.orgdrugfuture.com This copper-catalyzed reaction typically involves the coupling of an aryl halide with an aniline (B41778) derivative. wikipedia.org For the synthesis of acridones, this methodology is applied in a two-step sequence. First, an Ullmann condensation is performed between an anthranilic acid derivative and an aryl halide to form an N-phenylanthranilic acid intermediate. nih.govacs.org

The reaction generally requires high temperatures (often exceeding 210°C) and polar, high-boiling solvents like nitrobenzene (B124822) or N-methylpyrrolidone. wikipedia.org A base, such as potassium carbonate, is essential to neutralize the hydrogen halide formed during the condensation. wikipedia.org The reactivity of the aryl halide follows the order I > Br > Cl > F, and the presence of electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.orgwikipedia.org The copper catalyst can be used in various forms, including copper powder, copper salts (e.g., CuI, Cu₂O), or more modern soluble catalyst systems. wikipedia.orgnih.govresearchgate.net

Table 1: Representative Conditions for Ullmann Condensation in N-Aryl Anthranilic Acid Synthesis

| Aryl Halide Substrate | Amine Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Chlorobenzoic acid | Aniline | Cu / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | Up to 99% |

| 2,4-Dichlorobenzoic acid | 4-Methoxyaniline | Cu / Cu₂O | Not specified | 2-Ethoxyethanol | Not specified | Not specified |

| Bromobenzene | Anthranilic acid | Copper | K₂CO₃ | Nitrobenzene | High | Not specified |

Note: This table presents generalized and specific examples found in the literature. Yields are highly substrate-dependent.

Cyclization Reactions of N-Phenylanthranilic Acids

Once the N-phenylanthranilic acid intermediate is obtained, the final and defining step in this classical route is an intramolecular cyclization to form the acridone ring. This reaction is an electrophilic aromatic substitution, where the carboxylic acid group, activated by a strong acid, acylates the second aromatic ring.

This ring-closure is most commonly achieved by heating the N-phenylanthranilic acid in the presence of a strong dehydrating acid. Concentrated sulfuric acid (H₂SO₄) is the most traditional reagent for this purpose. wikipedia.orgscribd.com Other acidic reagents that can effect this transformation include polyphosphoric acid (PPA), trifluoroacetic acid (TFA), and phosphorus oxychloride (POCl₃). scribd.com The choice of cyclizing agent can sometimes influence the reaction's success, but generally, the conditions have little effect on the product composition. scribd.com The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich ortho-position of the adjacent phenyl ring, followed by dehydration to yield the planar acridone system. scribd.com This method is a general and widely applicable strategy for preparing a variety of substituted acridone derivatives. scribd.com

Friedel-Crafts Reaction-Based Approaches in Acridone Synthesis

The principles of the Friedel-Crafts reaction can also be harnessed to construct the acridone skeleton. This approach involves an intramolecular Friedel-Crafts acylation, conceptually similar to the final step of the N-phenylanthranilic acid cyclization but starting from a different precursor. In this strategy, a suitably substituted diphenylamine-2-carbonyl chloride or a related derivative is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the adjacent aromatic ring intramolecularly at the ortho-position to forge the new carbon-carbon bond, forming the central ring of the acridone system after proton loss. This method provides a direct route to the acridone core, bypassing the isolation of the carboxylic acid intermediate that is characteristic of the Ullmann/cyclization sequence. The efficiency of the reaction depends on the reactivity of the aromatic rings and the specific substitution patterns present on the diphenylamine (B1679370) precursor.

Advanced and Contemporary Synthetic Strategies

While classical methods remain valuable, modern organic synthesis has introduced more efficient, milder, and versatile strategies for constructing complex molecules like acridones. These often rely on transition-metal catalysis to achieve transformations that are difficult or impossible using traditional approaches.

Palladium-Catalyzed C-H Activation and Functionalization

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. A particularly powerful strategy that has emerged is the direct functionalization of carbon-hydrogen (C-H) bonds. This avoids the need for pre-functionalized starting materials (like aryl halides), making syntheses more atom- and step-economical.

A cutting-edge approach to acridone synthesis involves the palladium-catalyzed dual C-H activation and carbonylation of diarylamines. This remarkable transformation constructs the acridone core in a single step from readily available diarylamine precursors. In this reaction, a palladium catalyst activates two C-H bonds—one on each of the aryl rings ortho to the amine nitrogen—and inserts a molecule of carbon monoxide (CO) to form the central carbonyl group of the acridone.

The reaction typically employs a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant and a source of carbon monoxide. The oxidant is necessary to regenerate the active Pd(II) catalyst in the catalytic cycle. The diarylamine starting material coordinates to the palladium center, which then facilitates the cleavage of an ortho C-H bond in a process known as cyclometalation. Following this, a second C-H activation on the other aryl ring and subsequent carbonylation and reductive elimination steps forge the tricyclic product. This methodology offers a highly efficient and convergent route to the acridone skeleton, representing a significant advance over the multi-step classical syntheses.

Table 2: Comparison of Synthetic Methodologies for Acridone Synthesis

| Methodology | Key Precursors | Key Reagents/Catalysts | Key Transformation | Advantages | Disadvantages |

| Ullmann Condensation / Cyclization | Anthranilic acid, Aryl halide | Cu powder/salts, H₂SO₄/PPA | C-N coupling followed by intramolecular acylation | Reliable, well-established, readily available starting materials | Harsh conditions (high temp.), stoichiometric copper, multi-step |

| Friedel-Crafts Acylation | Diphenylamine-2-carbonyl chloride | AlCl₃ (Lewis acids) | Intramolecular electrophilic aromatic substitution | Direct cyclization | Requires pre-functionalized acyl chloride precursor |

| Dual C-H Carbonylation | Diarylamine | Pd(II) catalyst, oxidant, CO | Double C-H activation and carbonylation | High atom economy, convergent, single step from diarylamine | Requires transition metal catalyst, CO gas handling |

Ortho-C-H Bond Arylation and Alkylation of 9(10H)-Acridinone

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for modifying complex organic molecules. In the context of acridone synthesis, palladium-catalyzed ortho-C-H bond arylation and alkylation of the 9(10H)-acridinone core have been developed as a stoichiometric methodology. researchgate.netresearchgate.net This approach enables the direct introduction of aryl or alkyl groups at the C4-position of the acridone skeleton.

The strategy often employs a directing group, such as a pyridin-2-yl moiety attached to the acridone nitrogen, to guide the palladium catalyst to a specific C-H bond. researchgate.net The process begins with the formation of a palladacycle intermediate through the stoichiometric reaction of the N-(pyridin-2-yl)-9(10H)-acridinone substrate with a palladium(II) salt, such as palladium(II) acetate. researchgate.nettandfonline.com This palladacycle then serves as the key intermediate for the cross-coupling reaction.

The subsequent arylation or alkylation is achieved by introducing a coupling partner, typically a potassium aryl- or alkyltrifluoroborate, in the presence of a promoter or oxidant like p-benzoquinone. researchgate.nettandfonline.com This step facilitates the C-C bond formation, furnishing the 4-substituted 9(10H)-acridinone product. The directing group can later be removed if desired. researchgate.net This method provides a versatile route to a variety of 4-arylated and 4-alkylated 9(10H)-acridinones with yields ranging from moderate to excellent. researchgate.nettandfonline.com

| Entry | Coupling Partner (R-BF3K) | Product | Yield (%) |

| 1 | Phenyltrifluoroborate | 4-Phenyl-10-(pyridin-2-yl)acridin-9(10H)-one | 95 |

| 2 | 4-Methylphenyltrifluoroborate | 4-(p-Tolyl)-10-(pyridin-2-yl)acridin-9(10H)-one | 85 |

| 3 | 4-Methoxyphenyltrifluoroborate | 4-(4-Methoxyphenyl)-10-(pyridin-2-yl)acridin-9(10H)-one | 88 |

| 4 | 4-Fluorophenyltrifluoroborate | 4-(4-Fluorophenyl)-10-(pyridin-2-yl)acridin-9(10H)-one | 75 |

| 5 | Cyclopropyltrifluoroborate | 4-Cyclopropyl-10-(pyridin-2-yl)acridin-9(10H)-one | 31 |

| 6 | Methyltrifluoroborate | 4-Methyl-10-(pyridin-2-yl)acridin-9(10H)-one | 45 |

Table 1: Examples of Palladium-Mediated Ortho-C-H Arylation and Alkylation of N-(pyridin-2-yl)-9(10H)-acridinone. Data sourced from Organometallics 2020, 39, 15, 2741–2753. researchgate.net

Copper-Catalyzed Amination Techniques (e.g., Ullmann Amination)

Copper-catalyzed amination reactions, particularly the Ullmann condensation (also known as the Ullmann-Goldberg reaction), are fundamental methods for the formation of C-N bonds and are crucial in the synthesis of acridone precursors. researchgate.netsphinxsai.com This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst to form a diarylamine. sphinxsai.comrsc.org In the context of acridone synthesis, the Ullmann condensation is employed to prepare N-phenylanthranilic acids, which are key intermediates that can undergo subsequent intramolecular cyclization to form the acridone ring system. researchgate.net

The classical Ullmann reaction requires high temperatures and stoichiometric amounts of copper powder or copper salts. sphinxsai.com The general mechanism involves the reaction of an active hydrogen-containing compound, such as an aniline derivative, with copper to form a copper-amide species. This intermediate then reacts with an aryl halide, like 2-chlorobenzoic acid or 2-bromobenzoic acid, in a net metathesis reaction to form the N-phenylanthranilic acid product. rsc.orgchemspider.com

Modern variations of this reaction have introduced improvements, such as the use of soluble copper catalysts, ligands, and alternative solvents to improve yields and moderate reaction conditions. sphinxsai.com For instance, N-phenylanthranilic acids can be synthesized efficiently using the Ullmann condensation with water as a solvent or under microwave irradiation in dry media, which can enhance reaction rates and yields. researchgate.nettandfonline.comresearchgate.net

General Reaction Scheme for Ullmann Condensation:

Aniline + 2-Halobenzoic Acid --(Cu catalyst, Base)--> N-Phenylanthranilic Acid

The resulting N-phenylanthranilic acid is then cyclized, often under acidic conditions (using reagents like sulfuric acid or polyphosphoric acid), to yield the corresponding 9(10H)-acridinone. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. sphinxsai.comwikipedia.org This technology is particularly advantageous in the synthesis of heterocyclic compounds like acridones and aligns with the principles of green chemistry by improving energy efficiency. sphinxsai.com

The application of microwave irradiation to the Ullmann condensation for preparing N-phenylanthranilic acid precursors has been shown to be highly effective. researchgate.netresearchgate.net In one study, the synthesis of substituted N-phenylanthranilic acids was achieved in good yields with reaction times as short as 90 seconds at 240 W, a significant improvement over the hours required for conventional heating. researchgate.net Similarly, microwave-assisted synthesis of acridone derivatives from N-phenylanthranilic acids has been reported to provide considerable increases in yield with drastically reduced reaction times.

Another application is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to attach other heterocyclic moieties, like 1,2,3-triazoles, to the acridone scaffold. When comparing conventional heating with microwave irradiation for this reaction, the microwave-assisted method reduced the reaction time from 4–8 hours to just 10 minutes, while simultaneously improving the product yields from a range of 48–62% to 75–90%. chemspider.com

| Reaction | Method | Reaction Time | Yield (%) | Reference |

| Acridone Synthesis | Conventional | 2-15 hours | <50 | sphinxsai.com |

| Acridone Synthesis | Microwave | 2-8 minutes | >80 | sphinxsai.com |

| N-Phenylanthranilic Acid Synthesis | Conventional | 5 hours | ~85 | researchgate.netresearchgate.net |

| N-Phenylanthranilic Acid Synthesis | Microwave | 90 seconds | 98 | researchgate.net |

| Acridone-Triazole Derivative Synthesis | Conventional | 4-8 hours | 48-62 | chemspider.com |

| Acridone-Triazole Derivative Synthesis | Microwave | 10 minutes | 75-90 | chemspider.com |

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Acridone and Precursor Synthesis.

Principles of Green Chemistry in Acridone Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of acridones can be made more environmentally benign by adhering to the twelve principles of green chemistry. researchgate.netuwindsor.ca

Prevention : It is better to prevent waste than to treat it. Methodologies like multi-component reactions and cascade processes (discussed in section 2.2.5) are designed to build complex molecules in fewer steps, thus minimizing waste generation. nih.gov

Atom Economy : Synthetic methods should maximize the incorporation of all materials used into the final product. Reactions like cycloadditions and cascade reactions often exhibit high atom economy. uwindsor.ca

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should use and generate substances with little to no toxicity. This involves choosing safer reagents and avoiding hazardous solvents. researchgate.net

Designing Safer Chemicals : This principle is inherent to the goal of synthesizing acridone derivatives for specific applications while minimizing their potential toxicity.

Safer Solvents and Auxiliaries : The use of auxiliary substances should be made unnecessary or innocuous. Research has demonstrated the successful synthesis of acridone precursors (N-phenylanthranilic acids) using water as a solvent, which is a significant improvement over traditional high-boiling organic solvents like DMF or nitrobenzene. tandfonline.comresearchgate.netrsc.org Microwave synthesis can also be performed in "dry media" or solvent-free conditions. researchgate.net

Design for Energy Efficiency : Energy requirements should be minimized. Microwave-assisted synthesis is a prime example of this principle in action, as it dramatically reduces reaction times and, consequently, energy consumption compared to conventional heating. sphinxsai.comwikipedia.org

Use of Renewable Feedstocks : This principle encourages the use of starting materials derived from renewable sources.

Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided, as it requires additional reagents and generates waste. uwindsor.ca

Catalysis : Catalytic reagents are superior to stoichiometric reagents. The use of palladium and copper catalysts in C-H activation, cross-coupling, and amination reactions is a core strategy in modern acridone synthesis, reducing the need for stoichiometric reagents. researchgate.netrsc.org

Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their function.

Real-time analysis for Pollution Prevention : Analytical methodologies should be developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a process should be chosen to minimize the potential for chemical accidents. The use of water as a solvent instead of flammable organic solvents is an example. tandfonline.com

Multi-component Reactions and Cascade Processes

Multi-component and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple precursors in a single operation. These processes are characterized by high atom economy and procedural simplicity, as they avoid the isolation of intermediates, thereby saving time, reagents, and reducing waste. princeton.edu

Heck Cross-Coupling and Electrocyclization Strategies

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. researchgate.net The intramolecular Heck reaction (IMHR) is a powerful tool for constructing cyclic and polycyclic systems. wikipedia.org It is conceivable that a cascade sequence involving an intermolecular Heck reaction followed by an intramolecular cyclization could be designed to build the acridone framework.

A potential strategy could involve a palladium-catalyzed coupling to form a substituted 1,3,5-hexatriene (B1211904) system, which can then undergo a 6π-electrocyclization upon heating to form a new six-membered ring. nih.gov While specific examples detailing a Heck-electrocyclization cascade for the direct synthesis of the acridone core are not prevalent, the principles of these reactions are well-established. Such a cascade would offer a convergent and efficient route to highly substituted acridone derivatives. Tandem reactions involving an intramolecular Heck cyclization are known to rapidly generate molecular complexity, for instance, in the synthesis of natural products like morphine. princeton.eduresearchgate.net

[3+2] Cycloaddition for Isoxazoline-Derived Acridones

The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (such as a nitrile oxide) and a dipolarophile (such as an alkene or alkyne) to form a five-membered heterocyclic ring. javeriana.edu.co This reaction is a highly efficient method for synthesizing isoxazoline (B3343090) and isoxazole (B147169) rings. chem-station.com

This methodology can be applied to the synthesis of acridone derivatives where an isoxazoline ring is fused or attached to the acridone core. The reaction of acridine (B1665455), which can act as a 2π-component (dipolarophile), with nitrile oxides has been shown to produce mono-cycloadducts. semanticscholar.org In this reaction, the nitrile oxide adds across one of the double bonds of the acridine ring system to form an isoxazoline-fused acridine derivative. semanticscholar.orgresearchgate.net

The nitrile oxides are typically generated in situ from the corresponding aldoximes via oxidation. researchgate.net The cycloaddition itself often proceeds with high regio- and stereoselectivity. chem-station.com This approach provides access to novel hybrid molecules combining the structural features of both acridones and isoxazolines. researchgate.net

Investigations into Chemo- and Regioselectivity in Acridone Formation

The chemical synthesis of acridone derivatives often involves cyclization reactions where chemo- and regioselectivity are critical for achieving the desired substitution patterns on the acridone scaffold. The formation of the central ring can be influenced by the nature and position of substituents on the starting materials, dictating the final structure.

One established method for creating the acridone core is the cyclization of 2'-substituted-2-methoxybenzophenones. rsc.org In this reaction, the choice of substituent on the 2'-position and the reaction conditions can lead to different products. For instance, the cyclization of 2′-amino-, 2′-acetylamino-, or 2′-methylamino-2-methoxybenzophenones in the presence of a strong base like sodium hydride can yield the desired acridone alkaloids. rsc.org However, this reaction pathway can compete with an alternative cyclization that produces 4-arylquinolines or 4-arylquinolones, highlighting a key challenge in selectivity. rsc.org

| Synthetic Strategy | Key Precursors | Selectivity Aspect | Potential Products |

|---|---|---|---|

| Benzophenone Cyclization | 2'-amino/acetylamino/methylamino-2-methoxybenzophenones | Competition between cyclization pathways. | Acridone alkaloids or 4-arylquinolines/quinolones. rsc.org |

| Modular Three-Step Synthesis | Anthranilic acid derivatives and phenol (B47542) derivatives (e.g., phloroglucinol) | Regioselective annulation following initial condensation. acs.org | Specifically substituted tetracyclic acridone natural products. acs.org |

| Ullmann Condensation & Cyclization | 2-bromobenzoic acid and aniline derivatives | Regioselectivity is determined by the substitution pattern of precursors. rsc.org | Substituted acridone derivatives. rsc.orgresearchgate.net |

Enzymatic Synthesis Pathways of Acridone Scaffolds

Nature synthesizes the acridone scaffold through a well-defined biosynthetic pathway, primarily studied in plants of the Rutaceae family, such as Ruta graveolens (common rue). nih.govproquest.comresearchgate.net This enzymatic route provides a highly specific and efficient alternative to chemical synthesis. Acridone alkaloids are secondary metabolites that are typically found in the roots and cell suspension cultures of these plants. nih.govwikipedia.org

The biosynthesis begins with anthranilate, which is derived from the shikimate pathway. nih.gov The key steps in the formation of the acridone core are catalyzed by a series of specific enzymes:

N-methylation: The first committed step is the conversion of anthranilate to N-methylanthranilate, a reaction catalyzed by the enzyme anthranilate N-methyltransferase (ANMT). nih.govproquest.com

CoA Ligation: N-methylanthranilate is then activated by conversion to its coenzyme A (CoA) thioester, N-methylanthraniloyl-CoA. proquest.comwikipedia.org

Polyketide Condensation: The central reaction is catalyzed by Acridone Synthase (ACS), a type III polyketide synthase (PKS). nih.govnih.gov ACS catalyzes the condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA. nih.govwikipedia.org This series of decarboxylative condensations leads to the formation of the tricyclic acridone skeleton, specifically 1,3-dihydroxy-N-methylacridone. nih.govwikipedia.org

Acridone synthase is closely related, both in sequence and structure, to chalcone (B49325) synthase (CHS), the key enzyme in flavonoid biosynthesis. nih.govnih.gov It is believed that ACS evolved from CHS through a small number of amino acid substitutions, which altered the volume and properties of the active site cavity to accommodate the different starter substrate (N-methylanthraniloyl-CoA instead of 4-coumaroyl-CoA). nih.gov This evolutionary relationship underscores the molecular basis for the specific formation of the acridone scaffold in certain plant families. nih.gov The entire enzymatic pathway has been successfully transferred into microorganisms like Escherichia coli, demonstrating the potential for metabolic engineering to produce bioactive acridone derivatives. nih.govproquest.com

| Enzyme | EC Number | Substrate(s) | Product(s) | Role in Pathway |

|---|---|---|---|---|

| Anthranilate N-methyltransferase (ANMT) | EC 2.1.1.111 qmul.ac.uk | Anthranilate | N-methylanthranilate | First committed step in acridone biosynthesis. nih.govproquest.com |

| Anthranilate—CoA ligase | EC 6.2.1.32 qmul.ac.uk | N-methylanthranilate, CoA | N-methylanthraniloyl-CoA | Activation of the starter unit. proquest.com |

| Acridone synthase (ACS) | EC 2.3.1.159 wikipedia.orgqmul.ac.uk | N-methylanthraniloyl-CoA, 3x Malonyl-CoA | 1,3-dihydroxy-N-methylacridone, 4x CoA, 3x CO2 wikipedia.org | Catalyzes the key cyclization to form the acridone core. nih.gov |

Despite a comprehensive search for scientific literature and data, detailed experimental spectroscopic and structural information for the specific chemical compound "7-Hydroxy-9,9-dimethyl-9H-acridin-2-one" is not publicly available in the searched resources.

Extensive queries for Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), X-ray crystallography, and electronic spectroscopy data for this particular molecule did not yield specific results. The search results were often populated with information regarding similarly named but structurally distinct compounds, most notably 7-hydroxymitragynine, or provided general information on the broader class of acridinone (B8587238) compounds without detailing the specific characteristics of the this compound derivative.

Consequently, it is not possible to provide the detailed analysis and data tables for the following sections as requested:

Computational and Theoretical Investigations of 7 Hydroxy 9,9 Dimethyl 9h Acridin 2 One and Acridone Frameworks

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT methods are widely applied to the acridone (B373769) scaffold to explore its geometry, electronic distribution, and chemical reactivity. bnmv.ac.in Calculations are typically performed using specific functionals, such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), and various basis sets (e.g., 6-31G(d), 6-311G(d,p)) to achieve reliable results. bnmv.ac.inias.ac.in

The first step in most computational analyses is the geometry optimization of the molecule, which involves finding the minimum energy conformation. For acridone and its derivatives, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. mdpi.com These calculations confirm the characteristic planarity of the acridone ring system, a feature essential for its ability to intercalate with DNA. ias.ac.in The optimization process ensures that the calculated properties correspond to a stable point on the potential energy surface. bnmv.ac.in Theoretical calculations on various acridone derivatives have shown a good correlation between the computed geometries and experimental data obtained from X-ray crystallography. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For acridone derivatives, DFT calculations are used to determine the energies of these orbitals and their spatial distribution. ias.ac.in In many acridone compounds, the HOMO is typically distributed over the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting acridone core. ias.ac.in The substitution pattern on the acridone ring can significantly influence the HOMO-LUMO energies and the resulting energy gap. researchgate.net For instance, studies on acridone-1,2,3-triazole derivatives showed that substitutions had a minor effect on the energy gap, which remained relatively constant across a series of compounds. researchgate.net

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Acridone-Triazole 4a | -6.19 | -1.85 | 4.34 |

| Acridone-Triazole 4b | -6.13 | -1.84 | 4.29 |

| Acridone-Triazole 4d | -6.52 | -2.31 | 4.21 |

| Acridone-Triazole 4e | -6.11 | -1.81 | 4.30 |

Data sourced from a study on acridone-1,2,3-triazole derivatives and is illustrative of the acridone framework. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ias.ac.in The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. ssrn.com

For acridone derivatives, MEP analyses consistently show the most negative potential localized around the carbonyl oxygen atom and the nitrogen atoms within the heterocyclic rings. ias.ac.inresearchgate.net This highlights these sites as the primary centers for electrophilic interactions, such as hydrogen bonding. Conversely, the positive potential is typically found around the hydrogen atoms of the aromatic rings. worldscientific.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. kashanu.ac.ir These indices, rooted in conceptual DFT, provide a quantitative measure of reactivity and stability. ias.ac.in

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net Hard molecules have a large HOMO-LUMO gap, indicating high stability. kashanu.ac.ir

Chemical Softness (S): The reciprocal of hardness (S = 1/η), representing the molecule's polarizability.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2. ias.ac.in

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). ias.ac.inmdpi.com

These descriptors are crucial for comparing the reactivity of different derivatives within the acridone family. ias.ac.in

| Compound Derivative | Hardness (η) | Electronegativity (χ) | Electrophilicity (ω) |

|---|---|---|---|

| Acridone-Triazole 4a | 2.17 | 4.02 | 3.72 |

| Acridone-Triazole 4b | 2.14 | 3.98 | 3.69 |

| Acridone-Triazole 4d | 2.10 | 4.41 | 4.63 |

| Acridone-Triazole 4e | 2.15 | 3.96 | 3.65 |

Values are illustrative, calculated from FMO energies presented in related studies on acridone derivatives. ias.ac.inresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. worldscientific.com This method investigates interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). ssrn.com Higher E(2) values indicate more intense interaction and greater electron delocalization, which contributes to molecular stability. worldscientific.com

In studies of acridone derivatives, NBO analysis is used to identify key intramolecular interactions, such as hyperconjugative effects and resonance. cuny.edu For example, analysis can reveal significant stabilization energy from the delocalization of lone pair electrons from oxygen and nitrogen atoms into adjacent anti-bonding orbitals (e.g., LP(O) → π* or LP(N) → π*). ssrn.combohrium.com These charge-transfer interactions are crucial for understanding the electronic structure and reactivity of the acridone framework.

Molecular Dynamics Simulations for Ligand-Biomolecular Target Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide dynamic insights into how a ligand, such as an acridone derivative, interacts with a biological target like a protein or DNA. ijpsjournal.comnih.gov

Starting from a docked pose obtained from molecular docking, MD simulations can assess the stability of the ligand-receptor complex, map out binding pathways, and calculate binding free energies. ijpsjournal.comnih.gov Studies on acridone derivatives have utilized MD simulations to validate their binding modes with targets like topoisomerase and G-quadruplex DNA. ijpsjournal.comnih.gov These simulations can reveal crucial information, such as the key amino acid residues involved in the interaction, the role of water molecules, and the conformational changes that occur upon ligand binding. researchgate.net For example, simulations of bis-acridone analogues with topoisomerase II have been used to validate the stability of the docked complexes and understand the evolution of protein-ligand interactions over a 100-nanosecond period. ijpsjournal.com Similarly, MD has been employed to assess the preferential binding of acridone derivatives to G-quadruplex DNA sequences over standard double-stranded DNA. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models for 7-Hydroxy-9,9-dimethyl-9H-acridin-2-one are not extensively documented in publicly available literature, the principles of QSAR are widely applied to the broader class of acridone and heterocyclic compounds.

The development of predictive QSAR models is a foundational tool for the rational design of new bioactive compounds. This approach significantly reduces the time and cost associated with the discovery of lead compounds by predicting the biological activity of novel molecules before their synthesis. The process involves compiling a dataset of compounds with known activities and then using statistical methods to correlate these activities with molecular descriptors. For acridone derivatives, which are known for a wide range of biological activities including anticancer and antimicrobial effects, QSAR models can predict their efficacy and guide the synthesis of more potent analogues.

The predictive power of a QSAR model relies on the careful selection of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. Key physico-chemical descriptors for acridone frameworks would include:

Hydrophobicity: Often quantified as the logarithm of the partition coefficient (logP), this descriptor is crucial for predicting how a molecule will interact with biological membranes and hydrophobic pockets of proteins.

Molar Refractivity: This descriptor relates to the volume of a molecule and its polarizability, which can influence binding interactions with biological targets.

Electronic Properties: Descriptors such as dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies provide insight into the electronic nature of the molecule and its ability to participate in electrostatic or charge-transfer interactions.

Topological Indices: These descriptors encode information about the connectivity and shape of the molecule.

By correlating these descriptors with biological activity, researchers can identify the key structural features that govern the therapeutic effects of acridone derivatives.

Below is an interactive table summarizing key physico-chemical descriptors for the parent acridone compound, which serves as the foundational framework.

| Descriptor | Value | Implication |

| Molecular Weight | 195.22 g/mol | Influences diffusion and transport properties. |

| XLogP3-AA | 2.9 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donor Count | 1 | Potential to act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 1 | Potential to act as a hydrogen bond acceptor. |

| Topological Polar Surface Area | 29.1 Ų | Relates to membrane permeability. |

Note: These values are for the parent acridone molecule. Specific values for this compound would require dedicated computational analysis.

Mechanistic Insights Derived from Computational Studies

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in unraveling the complex mechanisms of chemical reactions and biosynthetic pathways involving the acridone scaffold.

The biosynthesis of acridone alkaloids in plants like Ruta graveolens proceeds through a key enzymatic condensation reaction. Acridone synthase (ACS), a type III polyketide synthase, catalyzes the formation of the tricyclic acridone core from N-methylanthraniloyl-CoA and three molecules of malonyl-CoA. nih.gov

Computational methods, such as DFT, can be used to model this reaction pathway. By calculating the energies of reactants, intermediates, products, and, crucially, the transition states, researchers can map out the minimum energy path of the reaction. e3s-conferences.org These calculations can elucidate the step-by-step mechanism of the intramolecular cyclization and aromatization steps that lead to the formation of the acridone scaffold. Transition state calculations help in understanding the feasibility of a proposed mechanism by determining the activation energy barriers for each step. e3s-conferences.org

The active site of an enzyme like acridone synthase provides a specific three-dimensional environment that precisely controls the outcome of the reaction. Computational docking and molecular dynamics simulations can be used to model the binding of substrates within the enzyme's active site. These models help in understanding how steric and electrostatic interactions guide the substrates into the correct orientation for the reaction to occur with high selectivity.

Steric Selectivity: The size and shape of the active site can physically block certain reaction pathways while favoring others. For instance, steric hindrance can dictate the regioselectivity of the cyclization reaction, ensuring the formation of the correct acridone ring system.

Electrostatic Selectivity: The arrangement of amino acid residues in the active site creates a specific electrostatic field. This field can stabilize the transition state of the desired reaction pathway, thereby lowering its activation energy and increasing the reaction rate. Hydrogen bonding and other non-covalent interactions play a critical role in this stabilization.

Computational studies can quantify these interactions, providing a molecular-level understanding of how the enzyme achieves its remarkable selectivity.

Recent computational and experimental studies have revealed that electron-poor acridones and their protonated forms, acridiniums, can act as potent photooxidants through unconventional mechanisms. When excited by light, these molecules can oxidize even electron-deficient aromatic compounds.

Computational studies have been crucial in elucidating the surprising mechanism. Instead of the expected single electron transfer (SET) quenching, these electron-deficient acridinium (B8443388) salts appear to undergo a two-electron reductive quenching process. This forms acridinide anions, which have been detected spectroscopically. This novel behavior is partly enabled by a preassembly of the catalyst with the substrate. These findings highlight how computational investigations can uncover entirely new reactivity patterns and transform our understanding of photocatalysis.

Structure Activity Relationship Sar Studies of Acridone Derivatives in Biological Research Contexts

Impact of Substituent Positions and Chemical Nature on Activity

The strategic modification of the acridone (B373769) scaffold is a key approach in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The position and electronic nature of these substituents dictate the molecule's interaction with its biological targets.

Effects of Hydroxyl Group Substitutions (e.g., 1,3-Dihydroxy, 1,8-Dihydroxy)

The presence and location of hydroxyl (-OH) groups on the acridone ring are significant for biological activity. Studies on various acridone alkaloids have shown that hydroxylation can enhance bioactivity. For instance, 2-hydroxyacridone and its derivatives have been reported as inhibitors of DNA topoisomerase II and protein kinase C. nih.gov The number of hydroxyl groups can also correlate with certain activities; for example, an increased number of hydroxyl groups on the aromatic rings has been linked to enhanced radical scavenging capabilities. researchgate.net However, the specific positioning is crucial. Research on acridine (B1665455) alkaloids demonstrated that a hydroxyl group at the 4-position conferred potent activity, whereas derivatives with a hydroxyl group at the 5-position showed no significant activity. researchgate.net

Influence of N-Substitution (10-position) on Biological Profiles

Modification at the N-10 position of the acridone nucleus is a widely explored strategy for altering biological function. nih.gov Introducing substituents at this position can impact cytotoxicity, enzyme inhibition, and ability to overcome multidrug resistance (MDR). researchgate.netresearchgate.net

A variety of N-10 substituted acridones, often with alkyl side chains ending in a tertiary amine, have been synthesized. researchgate.netresearchgate.net The length of the alkyl spacer between the acridone nitrogen and the terminal amine is a critical factor. For example, in a series of N10-substituted-4-methyl acridones, a derivative with a four-carbon spacer (butyl) exhibited more promising anticancer and MDR-reversal activity compared to analogues with a three-carbon (propyl) spacer. researchgate.net

Furthermore, N-10 substitution is crucial for developing inhibitors of specific enzymes like the AKT kinase, a key target in breast cancer. Studies have shown that an alkyl spacer at the N-10 position is an essential structural requirement for potent AKT inhibition. nih.gov The nature of the substituent also plays a role; N-butyl derivatives of acridone have shown significant cytotoxicity against breast cancer cell lines. nih.gov

Role of Halogenation, Alkyl, and Aryl Substituents on Biological Potency

The introduction of halogens, as well as alkyl and aryl groups, at various positions on the acridone ring system significantly modulates biological potency.

Halogenation: The addition of halogen atoms like chlorine can influence activity. In one study of acridone derivatives designed as acetylcholinesterase (AChE) inhibitors, a compound with a 4-chloro substituent on a pendant benzyl (B1604629) group showed the best inhibitory ability. rsc.org Conversely, introducing a chlorine atom into a phenethyl fragment of a 9-phosphorylated acridine derivative was found to reduce anti-butyrylcholinesterase (BChE) activity tenfold. nih.gov

Alkyl and Aryl Substituents: The size, shape, and electronic properties of alkyl and aryl groups are important. In SAR studies of acridone derivatives as antiproliferative agents, the orientation and spatial topology of substituents were found to make major contributions to bioactivity. nih.gov For instance, 2-methyl and 4-methyl acridone derivatives have been evaluated for cytotoxicity. researchgate.net Methoxy-substituted acridones have also been found to be more potent in certain contexts than those with chloro, bromo, or ethyl groups. researchgate.net In the development of protein kinase inhibitors, the introduction of various substituents on a phenyl moiety can increase interactions with the target enzyme. nih.gov

| Substitution Type | Position | Substituent Example | Observed Effect | Target/Activity |

| Hydroxylation | C-2 | -OH | Inhibition | DNA Topoisomerase II, Protein Kinase C nih.gov |

| N-Substitution | N-10 | Butyl chain with N,N-diethanolamine | Increased cytotoxicity and MDR reversal | Breast Cancer Cells researchgate.net |

| N-Substitution | N-10 | Propyl/Butyl chain with carboxamide | Potent inhibition | AKT Kinase nih.gov |

| Halogenation | Pendant Benzyl | 4-Chloro | Potent inhibition | Acetylcholinesterase rsc.org |

| Alkylation | C-2, C-4 | -CH₃ | Modulated cytotoxicity | Cancer Cells researchgate.net |

| Arylation | Various | Phenyl | Increased interaction with enzyme | Protein Kinase nih.gov |

Correlation of Structural Features with Specific Biological Activities

The unique planar structure of the acridone core is fundamental to its ability to interact with biological targets, particularly nucleic acids and enzymes involved in cellular processes. researchgate.netrsc.org

Modulation of DNA-Targeting Mechanisms (e.g., Intercalation, G-Quadruplex Stabilization)

Acridone's planar aromatic system allows it to function as a DNA-intercalating agent, inserting itself between the base pairs of the DNA double helix. rsc.orgresearchgate.net This action can disrupt DNA replication and transcription, leading to cell death, which is a primary mechanism for the anticancer activity of many acridine and acridone derivatives. researchgate.net

In addition to intercalation into duplex DNA, acridone derivatives have been specifically designed to target and stabilize non-canonical DNA structures known as G-quadruplexes. acs.org These structures are formed in guanine-rich sequences of DNA, which are found in important regions of the genome, such as telomeres and the promoter regions of oncogenes. acs.orgnih.gov The stabilization of G-quadruplexes can inhibit the activity of the enzyme telomerase, which is overexpressed in the vast majority of human cancers and is responsible for maintaining telomere length, thus enabling immortal cell proliferation. nih.govnih.gov

The ability to bind and stabilize G-quadruplex DNA is a critical feature for the anticancer potential of these compounds. researchgate.netnih.gov For example, the trisubstituted acridine derivative BRACO-19 was designed to interact with and stabilize G-quadruplex structures in human telomeres, thereby inhibiting telomerase function. acs.orgnih.gov Studies have shown that while telomerase inhibitory activity is necessary, tight binding to the G-quadruplex structure is also required for a compound to induce cellular growth arrest at non-toxic concentrations. nih.gov Newly synthesized acridone derivatives have demonstrated significant G-quadruplex stabilization properties, showing selectivity for these structures over duplex DNA. nih.govrsc.org

Enzyme Inhibition Profiles

Acridone derivatives are known to inhibit a wide range of enzymes that are critical for cell function and proliferation.

Topoisomerases: DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. nih.govmdpi.com Acridone derivatives can act as topoisomerase inhibitors or poisons. mdpi.comnih.govresearchgate.net For example, Amsacrine, an acridine derivative, was one of the first anticancer agents shown to function by poisoning topoisomerase II. researchgate.net Numerous novel acridone derivatives have since been developed and evaluated for their inhibitory activity against both topoisomerase I and topoisomerase II. researchgate.netnih.govresearchgate.net 2-hydroxyacridone derivatives, for example, have been identified as DNA topoisomerase II inhibitors. nih.gov

Telomerase: As mentioned previously, by stabilizing G-quadruplex DNA, acridone derivatives can act as indirect inhibitors of telomerase. researchgate.net This is a major avenue of research for developing novel anticancer agents. nih.govrsc.org The lead compound BRACO-19 is a well-studied G-quadruplex ligand that shows significant telomerase inhibitory activity (telEC₅₀ = 6.3 μM). mdpi.com

Protein Kinases: Protein kinases are a large family of enzymes that play central roles in cell signaling pathways, and their dysregulation is a hallmark of cancer. Acridone derivatives have been identified as inhibitors of several protein kinases. researchgate.net For instance, 2-hydroxyacridone is known to inhibit protein kinase C. nih.gov More recently, N¹⁰-substituted acridone-2-carboxamide derivatives have been developed as potent inhibitors of AKT kinase, with IC₅₀ values in the low micromolar range. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are key targets in the management of Alzheimer's disease. researchgate.net A variety of acridine and acridone derivatives have been investigated as potent inhibitors of both AChE and BChE. researchgate.netnih.govfrontiersin.org For example, acridone glycoside derivatives have been designed as selective BChE inhibitors, with a d-ribose (B76849) derivative showing an IC₅₀ of 6.95 μM for BChE. researchgate.net The inhibitory mechanism can be selective or dual, and molecular docking studies have helped to explain the features that govern efficacy and selectivity. nih.gov

S-adenosylmethionine decarboxylase: Research specifically detailing the inhibition of S-adenosylmethionine decarboxylase by acridone derivatives is not widely available in the reviewed literature. Studies on inhibitors for this enzyme have tended to focus on other classes of compounds, such as adenosine (B11128) analogues. nih.gov

| Enzyme Target | Acridone Derivative Example | Mechanism/Activity | IC₅₀ / EC₅₀ Value |

| Topoisomerase II | 2-Hydroxyacridone derivative | Inhibition | Not specified nih.gov |

| Telomerase | BRACO-19 (Acridine derivative) | G-Quadruplex Stabilization | 6.3 µM (telEC₅₀) mdpi.com |

| AKT Kinase | N¹⁰-butyl-acridone-2-carboxamide (8f) | Inhibition | 5.38 µM nih.gov |

| Acetylcholinesterase | Acridone-triazole derivative (44g) | Inhibition | 7.31 µM rsc.org |

| Butyrylcholinesterase | Acridone d-ribose glycoside (6f) | Selective Inhibition | 6.95 µM researchgate.net |

| Butyrylcholinesterase | 9-bis(benzyloxy)phosphoryl-dihydroacridine (1d) | Inhibition | 2.90 µM nih.gov |

Anti-Multidrug Resistance Properties of Acridone Compounds

Acridone derivatives have been identified as a promising class of agents for combating multidrug resistance (MDR) in cancer cells. MDR is a significant obstacle in chemotherapy where cancer cells develop resistance to a wide range of anticancer drugs, often through the overexpression of efflux transport proteins like P-glycoprotein (P-gp). The planar tricyclic structure of the acridone nucleus is a key feature, allowing these compounds to function as DNA intercalators, which contributes to their cytotoxic effects. However, their anti-MDR properties often stem from direct interactions with efflux pumps.

Structure-activity relationship (SAR) studies reveal that specific structural modifications to the acridone scaffold are crucial for MDR reversal activity. A primary mechanism for many acridone derivatives is the inhibition of P-gp. The SAR insights indicate that the presence of a lipophilic, polyaromatic acridone core combined with a cationic side chain can lead to potent MDR modulators. For instance, N10-substituted acridone analogues with a terminal tertiary amine group have been synthesized and studied for their ability to reverse drug resistance. Research has shown that the length of the alkyl side chain at the N10 position influences the activity, with compounds having a four-carbon spacer sometimes exhibiting more promising reversal of drug resistance compared to those with shorter chains.

Furthermore, the design of these molecules often incorporates specific recognition patterns, such as hydrogen bond acceptors and aromatic rings, which contribute to their binding and inhibitory action on efflux pumps. While direct studies on 7-Hydroxy-9,9-dimethyl-9H-acridin-2-one are not extensively detailed in the context of MDR, its core acridone structure suggests potential for such activity. The 9,9-dimethyl substitution provides a unique conformational constraint, while the 7-hydroxy group could participate in hydrogen bonding interactions within the target protein. The development of acridone-based P-glycoprotein inhibitors continues to be an active area of research to overcome resistance in cancer therapy. nih.gov

Structure-Activity Correlations for Anti-Viral Activity

The acridone scaffold is a versatile pharmacophore that has been explored for a range of therapeutic applications, including antiviral activity. Acridine and acridone derivatives have been documented to possess activity against various viruses, such as herpes simplex virus (HSV). nih.gov The primary mechanism of action for many of these compounds is believed to be their ability to intercalate into viral DNA or RNA, thereby disrupting replication and transcription processes. researchgate.net

SAR studies have provided insights into the structural requirements for antiviral efficacy. For 9-aminoacridine (B1665356) derivatives, which have been studied for activity against SARS-CoV-2, the nature of the side chain at the 9-position and the substitution pattern on the acridone rings are critical determinants of potency. nih.gov For example, studies on quinacrine (B1676205) and its analogs against SARS-CoV-2 showed that antiviral activity was dependent on both the side chain at the 9-position and the halogenation pattern of the central ring system. nih.gov In other studies focusing on HSV, various acridine derivatives were evaluated, with some compounds showing inhibition of virus replication without directly affecting the virus particles, suggesting an intracellular target. nih.gov

While specific antiviral data for this compound is not available, general SAR principles for the acridone class can be considered. The planar ring system is essential for intercalation. The 7-hydroxy group could potentially form hydrogen bonds with the biological target, and the 9,9-dimethyl groups would influence the planarity and steric profile of the molecule, which could modulate its binding affinity and biological activity. Further research is necessary to specifically elucidate the antiviral potential of this particular compound.

Structure-Activity Correlations for Anti-Bacterial Activity

Acridine and acridone derivatives have a long history as antimicrobial agents, with their mechanism of action often linked to their ability to intercalate with bacterial DNA. The planar aromatic structure of the acridone core is fundamental to this interaction. The SAR for antibacterial acridones indicates that the biological activity is highly dependent on the type and position of substituents on the tricyclic ring.

For this compound, the specific combination of substituents would define its antibacterial profile. The 7-hydroxy group could influence its solubility and ability to form hydrogen bonds, while the 9,9-dimethyl groups affect the molecule's steric properties. The 2-one (carbonyl) group is another site for potential interactions. While this specific compound has not been extensively tested, the general SAR of the acridone class suggests that it could serve as a scaffold for developing new antibacterial agents, potentially effective against multidrug-resistant strains. nih.gov

Antipsoriatic Activity and Inhibition of Keratinocyte Growth

Psoriasis is a chronic inflammatory skin disease characterized by the hyperproliferation of keratinocytes. Acridone derivatives have been investigated as potential antipsoriatic agents due to their antiproliferative properties. nih.govnih.gov SAR studies have focused on synthesizing and evaluating various hydroxy-substituted 10H-acridin-9-ones for their ability to inhibit the growth of human keratinocyte cell lines, such as HaCaT. nih.gov

The position and number of hydroxyl groups on the acridone scaffold are critical for activity. Research has shown that a 1,3-dihydroxy substitution pattern on the acridone ring results in the most potent inhibition of keratinocyte growth, with an IC₅₀ value comparable to the established antipsoriatic drug anthralin (B1665566). nih.govnih.gov In contrast, 1,8-dihydroxy-10H-acridin-9-one, an aza-analogue of anthralin, was found to be only marginally active. nih.gov This highlights the importance of the substitution pattern for biological efficacy.

Furthermore, substitution at the N10 position has been explored. N-methylation of the potent 1,3-dihydroxy acridone scaffold was found to yield a compound with significant inhibitory activity against keratinocyte hyperproliferation. nih.gov An important advantage of these acridone derivatives over anthralin is their general lack of radical-generating properties, which may translate to a better safety profile with less membrane-damaging effects. nih.govnih.gov Although this compound does not fit the highly active 1,3-dihydroxy pattern, its structure as a hydroxy-acridone suggests that it belongs to the class of compounds being investigated for antipsoriatic applications. The antiproliferative activity of various acridone derivatives against HaCaT keratinocytes is summarized in the table below.

| Compound | Substitution Pattern | IC₅₀ (µM) on HaCaT Cells | Reference |

|---|---|---|---|

| 1,3-dihydroxy-10H-acridin-9-one | 1,3-OH | ~1.0 | nih.gov |

| 1,8-dihydroxy-10H-acridin-9-one | 1,8-OH | >100 | nih.gov |

| 1-hydroxy-10H-acridin-9-one | 1-OH | ~20 | nih.gov |

| 3-hydroxy-10H-acridin-9-one | 3-OH | ~30 | nih.gov |

| 1,3-dihydroxy-10-methyl-10H-acridin-9-one | 1,3-OH, 10-CH₃ | ~1.0 | nih.gov |

Stereochemical Aspects and Conformation-Activity Relationships of Acridone Analogs

The three-dimensional structure, including stereochemistry and conformation, of acridone analogs can significantly influence their biological activity. The planar nature of the acridone ring system is a defining feature that facilitates key interactions such as DNA intercalation. However, substitutions on the scaffold can introduce stereocenters and conformational restrictions that modulate these interactions.

In the specific case of this compound, the substitution at the C9 position is of particular note. The presence of two methyl groups (a gem-dimethyl group) at C9 means this carbon is not a stereogenic center. Therefore, this molecule is achiral and does not have enantiomers. This structural feature locks the conformation around C9, preventing the formation of different stereoisomers that might otherwise exhibit different biological potencies.

In contrast, for other acridone analogs where C9 is substituted with two different groups, it becomes a chiral center, leading to the existence of enantiomers (R and S isomers). These enantiomers can have distinct pharmacological profiles, as their differential spatial arrangement can lead to varying affinities for chiral biological targets like enzymes or receptors. The orientation and spatial topology of substituents on the acridone core have been shown to make significant contributions to the bioactivity of these compounds. nih.gov The conformation of side chains, particularly those attached to the N10 position, can also govern the molecule's ability to fit into a binding pocket and exert its biological effect. Therefore, while this compound itself is achiral, the broader study of acridone analogs demonstrates that stereochemical and conformational factors are critical considerations in the design and development of new therapeutic agents based on this scaffold.

Advanced Applications of 7 Hydroxy 9,9 Dimethyl 9h Acridin 2 One and Acridone Derivatives in Chemical Biology and Materials Science Research

Development of Fluorescent Probes and Labels

Acridone (B373769) derivatives are recognized for their strong fluorescence and high stability against photodegradation, oxidation, and heat, making them excellent candidates for fluorescent probes. mdpi.com The core structure, featuring an electron-accepting carbonyl group and an electron-donating nitrogen atom, allows for flexible modification to tune its properties for specific applications. acs.org

Biosensing Applications (e.g., as DDAO and DDAO-based enzyme substrates like β-galactosidase substrates)

7-Hydroxy-9,9-dimethyl-9H-acridin-2-one, also known as DDAO (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) in some contexts), is a key component in the development of biosensors, particularly for enzyme activity assays. aacrjournals.orgnih.gov It serves as a fluorogenic reporter molecule that is released upon enzymatic cleavage of a specifically designed substrate.

A prominent example is its use in detecting β-galactosidase, a widely used reporter gene in molecular biology. aacrjournals.orgnih.gov A non-fluorescent or weakly fluorescent substrate, such as 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) β-D-galactopyranoside (DDAOG), is synthesized by linking a galactose moiety to the 7-hydroxy group of the acridone core. aacrjournals.orgnih.gov In the presence of β-galactosidase, the glycosidic bond is hydrolyzed, releasing the highly fluorescent DDAO molecule. aacrjournals.orgnih.gov

This enzymatic activation results in a significant shift in the fluorescence spectrum to the far-red region, which is highly advantageous for biological assays as it minimizes interference from autofluorescence of cellular components. aacrjournals.orgnih.gov The DDAO/DDAOG system offers high sensitivity, with a signal-to-background ratio reported to be approximately 12-fold higher than traditional colorimetric substrates like o-nitrophenyl-β-d-galactopyranoside (ONPG). nih.gov The ability to detect β-galactosidase activity in vivo has been demonstrated, extending the utility of this reporter system to living organisms. aacrjournals.org

| Compound | Condition | Excitation Maxima (nm) | Emission Maxima (nm) | Key Feature |

|---|---|---|---|---|

| DDAOG (Substrate) | In PBS | ~460-465 | ~608-610 | Weakly fluorescent |

| DDAO (Hydrolysis Product) | In PBS | ~645-646 | ~659-660 | Strong far-red fluorescence |

Advanced Cell Imaging and Bioanalytical Tool Development

The favorable photophysical properties of acridone derivatives, especially their far-red emission, make them valuable tools for advanced cell imaging. aacrjournals.org Live-cell imaging is a powerful technique for studying cellular processes in real-time, and fluorescent probes are essential for visualizing specific molecules and events. nih.govnih.gov

Researchers have developed surfactant-like acridone derivatives that exhibit aggregation-induced emission (AIE). mdpi.com These molecules are not fluorescent in aqueous solutions but become highly emissive upon self-assembly or aggregation after cellular uptake, allowing for the imaging of cells with significant orange light emission. mdpi.com This AIE property provides a high signal-to-noise ratio, as the fluorescence is "turned on" only within the target cellular environment. The design of these probes often involves creating a donor-acceptor chromophore structure to induce twisted intramolecular charge transfer (TICT) properties, further enhancing their sensitivity to the cellular microenvironment. mdpi.com The biocompatibility and traceability of these innovative acridone derivatives endow them with significant potential as biomarkers for cell imaging applications. mdpi.com

Organic Functional Materials Research

The rigid, planar, and π-conjugated structure of acridone makes it an attractive building block for organic functional materials. By modifying the acridone core, researchers can fine-tune the electronic and optical properties for a range of applications in materials science.

Organic Semiconductors and Optoelectronic Applications

Acridone derivatives have been investigated as materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgacs.orgrsc.org Their utility stems from their strong luminescence and charge-transporting capabilities.

By introducing electron-donating groups like carbazole (B46965) or phenoxazine (B87303) to the acridone acceptor core, scientists have created molecules with tailored optoelectronic properties. rsc.org These donor-acceptor compounds can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of both singlet and triplet excitons into light, which is crucial for high-performance OLEDs. rsc.org For instance, test OLEDs fabricated from a phenoxazinyl-substituted acridone derivative have shown maximum external quantum efficiencies reaching 16.7%. rsc.org

Furthermore, certain acridone derivatives function as ambipolar compounds, capable of transporting both holes and electrons, a desirable characteristic for organic semiconductors. rsc.org The electrochemical properties, such as ionization potentials and electron affinities, can be systematically adjusted through chemical synthesis, making them suitable for a variety of optoelectronic devices. rsc.orgresearchgate.net

| Compound Type | Key Property | Value/Observation | Potential Application |

|---|---|---|---|

| Carbazolyl disubstituted acridone | Charge Transport | Ambipolar (balanced electron and hole mobilities) | Organic Semiconductors |

| Phenoxazinyl monosubstituted acridone | Charge Transport | Ambipolar (balanced electron and hole mobilities) | Organic Semiconductors |

| Quinacridone (B94251) disubstituted with carbazole | Hole Mobility | 2.53 × 10⁻³ cm² V⁻¹ s⁻¹ | OFETs |

| Phenoxazinyl-acridone derivatives | Emission Mechanism | Thermally Activated Delayed Fluorescence (TADF) | High-efficiency OLEDs |

| N-methyl-difluoro-acridone | Emission | Deep blue fluorescence with quantum yields near 100% | OLEDs |

Photoinitiators for Radical Polymerization Processes

Photoinitiated radical polymerization is a key technology in applications such as coatings, adhesives, and 3D printing. mdpi.comicp.ac.ru Acridone derivatives have been designed to act as high-performance photoinitiators that can absorb light (e.g., from a 405 nm LED) and generate the free radicals necessary to start the polymerization of monomers like acrylates. mdpi.com

These compounds can function as Type II photoinitiators, where the excited state of the acridone molecule interacts with a co-initiator or synergist (such as an amine or an iodonium (B1229267) salt) to produce the initiating radicals. mdpi.com Novel acridone-based systems have demonstrated excellent polymerization initiating abilities and achieved high final conversions of the monomer. mdpi.com The mechanisms of radical generation have been studied using techniques like steady-state photolysis and electron spin resonance spectroscopy. mdpi.com The effectiveness of these molecules has been demonstrated in practical applications, including direct laser writing for the fabrication of 3D microstructures. mdpi.com

Design and Synthesis of Biomaterials

The synthesis of acridone derivatives is a field of active research, with numerous methods developed to create structurally diverse compounds. acs.orgnih.govgoogle.comresearchgate.net This synthetic versatility allows for the incorporation of acridone units into larger molecular architectures, including biomaterials. The inherent fluorescence of the acridone core provides a means for tracking and characterizing these materials in biological systems.

The development of biocompatible acridone derivatives is a key step toward their use in biomaterials. mdpi.com By incorporating specific functional groups, the acridone scaffold can be rendered water-soluble and less toxic, enabling its use in aqueous biological environments. acs.org For example, the synthesis of acridone derivatives with surfactant-like properties promotes self-assembly into nanoparticles that can be used for cell imaging. mdpi.com This approach combines the synthesis of a novel material with a direct biological application, highlighting the integration of chemical synthesis and biomaterials design. The ability to functionalize the acridone structure allows for its conjugation to polymers, peptides, or other macromolecules to create advanced, fluorescently-tagged biomaterials for applications in diagnostics and tissue engineering.

Applications in Molecular Photoelectrochemistry and Photooxidant Development

The unique photophysical and electrochemical properties of the acridone scaffold have positioned its derivatives as compelling candidates in the fields of molecular photoelectrochemistry and as platforms for the development of novel photooxidants. While specific research on this compound in these advanced applications is not extensively documented in peer-reviewed literature, the broader family of acridone derivatives has been the subject of significant investigation. Their performance is rooted in the inherent characteristics of the acridone core: a rigid, planar, and highly conjugated system that can be readily functionalized to tune its electronic properties.

Acridone and its derivatives are recognized for their high fluorescence quantum yields and exceptional stability against photodegradation, oxidation, and heat. nih.gov These characteristics are foundational for their use in applications requiring robust chromophores. The core structure acts as an electron-deficient aromatic system, which can be combined with electron-donating or electron-withdrawing groups to create donor-acceptor chromophores. mdpi.com This modification allows for precise control over their absorption, emission, and electrochemical potentials.

Recent studies have highlighted the potential of electron-deficient acridones as potent, closed-shell photooxidants. nih.gov When the acridone structure is used to bridge acyclic triarylamine catalysts, it fundamentally alters their behavior from open-shell, radical cationic photocatalysis to a closed-shell, neutral, and diffusion-controlled mechanism. nih.gov This shift offers a different pathway for photocatalytic reactions.

A key finding in the development of acridone-based photooxidants is the dramatic enhancement of their oxidizing power upon interaction with Brønsted acids. This activation can increase the excited-state oxidation power by as much as +0.8 V. nih.gov Furthermore, upon reduction, these protonated acridones can transform into electron-deficient acridinium (B8443388) salts, which are even more potent photooxidants. These in-situ generated acridinium salts exhibit exceptionally high excited-state oxidation potentials, enabling them to oxidize even electron-deficient arenes, a task that is challenging for many conventional photooxidants. nih.gov

The versatility of the acridone framework extends to heterogeneous photocatalysis. For instance, acridone has been used as a linker to develop photocatalytic metal-organic frameworks (MOFs). nih.gov Acridone's efficient intersystem crossing to a triplet excited state allows a Zn-MOF incorporating an acridone-based linker to function as an excellent heterogeneous photosensitizer. nih.gov This system is capable of generating singlet oxygen via energy transfer, which can then be used for various visible-light-mediated oxidation reactions, such as the conversion of sulfides to sulfoxides. nih.gov The integration of the acridone chromophore within the stable and porous structure of the MOF protects it from degradation and allows for catalyst recycling without loss of activity. nih.gov

The electrochemical and photophysical properties of several acridone and acridinium derivatives have been characterized, providing valuable data for their application as photooxidants.

Table 1: Electrochemical Properties of Selected Acridinium Salt Photooxidants

| Compound/Derivative | Excited State Potential (E1/2 vs SCE) |

| Electron-Deficient Acridinium Salt 1 | +2.56 V |

| Electron-Deficient Acridinium Salt 2 | +3.05 V |

Data sourced from studies on electron-poor acridinium salts as super photooxidants. nih.gov

Table 2: Electrochemical Properties of Functionalized Acridone Derivatives

| Derivative Type | Onset Oxidation Potential (Eoxonset) | Ionization Potential (IP) |

| Phenoxazine-functionalized Acridones | ~0.3 V lower than carbazole derivatives | > 5.0 eV |

| Carbazole-substituted Acridones | - | 5.09 eV - 5.45 eV |

Data sourced from studies on acridone derivatives with carbazole or phenoxazine substituents. rsc.org

Future Directions and Emerging Research Frontiers

Innovations in Synthetic Methodologies for Diverse Acridone (B373769) Scaffolds

The development of novel and efficient synthetic methods is fundamental to exploring the vast chemical space of acridone derivatives. Future research will likely focus on methodologies that offer greater diversity, efficiency, and sustainability.

Key areas of innovation include:

One-Pot Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form a complex product, are gaining traction for their efficiency and atom economy. The use of magnetic nanoparticle-based catalysts in MCRs represents a green chemistry approach that allows for easy catalyst recovery and reuse, minimizing waste. mdpi.com This strategy could be adapted for the streamlined synthesis of a library of derivatives based on the 7-Hydroxy-9,9-dimethyl-9H-acridin-2-one core.